3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol
Description
3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazin-5-ol core substituted at the 3-position with an amino group linked to a 1,3-benzodioxole moiety. This structure combines the electron-rich benzodioxol group, known for enhancing binding interactions via π-π stacking and hydrogen bonding, with the triazin-5-ol scaffold, a pharmacophore observed in inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and fatty acid-binding proteins (FABPs) .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9-4-11-14-10(13-9)12-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSJRREEOTPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol typically involves the reaction of 1,3-benzodioxole derivatives with triazine precursors under controlled conditions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction, where the benzodioxole derivative is coupled with a triazine compound in the presence of a palladium catalyst and a suitable base . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer applications, the compound may inhibit cell proliferation by interfering with microtubule assembly, leading to cell cycle arrest and apoptosis . The benzodioxole moiety plays a crucial role in binding to specific proteins, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol and related triazin-5-ol derivatives:
*Estimated based on analogs in .
Key Observations:
Substituent Effects on Activity: The 1,3-benzodioxol group in this compound likely improves target binding compared to non-aromatic substituents (e.g., ethyl or methylthio groups) due to its capacity for π-π interactions and hydrogen bonding via the dioxolane oxygen atoms . Halogenated derivatives (e.g., 3,4-dichlorophenyl) exhibit potent FABP4 inhibition (IC50 = 0.290 µM), suggesting that electronegative substituents enhance hydrophobic interactions with target proteins .
Synthetic Challenges :
- N-Arylation reactions to synthesize triazin-5-ol derivatives often suffer from low yields (e.g., 10% for compound 23 in ), likely due to steric hindrance or competing side reactions. Optimization of reaction conditions (e.g., catalysts, solvents) is critical for benzodioxol-containing analogs.
Physicochemical Properties :
- The methoxybenzyl group in 6-[(4-methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol improves solubility compared to hydrophobic benzodioxol or chlorophenyl groups, as evidenced by its lower molecular weight (263.32 g/mol) and polar substituents .
Structural Diversity in Targets :
- Triazin-5-ol derivatives inhibit diverse targets, including DHODH (a key enzyme in pyrimidine synthesis) and FABP4 (involved in lipid metabolism), highlighting the scaffold’s versatility . The benzodioxol derivative’s activity may depend on the specific positioning of its substituents relative to these targets.
Research Findings and Implications
- DHODH Inhibition : Triazin-5-ols with alkyl or aryl substituents (e.g., compound 23 in ) are potent DHODH inhibitors, a mechanism relevant to autoimmune diseases and cancer. The benzodioxol derivative’s activity in this context remains unexplored but warrants investigation.
- FABP4 Inhibition : The 3,4-dichlorophenyl analog’s sub-micromolar IC50 against FABP4 suggests that benzodioxol derivatives could be optimized for metabolic disorders by balancing aromaticity and polarity.
- Synthetic Feasibility : Low yields in N-arylation reactions indicate a need for alternative strategies (e.g., microwave-assisted synthesis or transition-metal catalysis) to improve efficiency for benzodioxol-containing triazin-5-ols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
